Cas no 2361877-54-3 (N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide structure](https://ja.kuujia.com/scimg/cas/2361877-54-3x500.png)
N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide 化学的及び物理的性質
名前と識別子
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- Z3672060282
- EN300-26589349
- 2361877-54-3
- N-{1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}methanesulfonamide
- N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide
-
- インチ: 1S/C21H29N3O4S/c1-3-19(25)23-15-11-21(12-16-23,17-7-5-4-6-8-17)20(26)24-13-9-18(10-14-24)22-29(2,27)28/h3-8,18,22H,1,9-16H2,2H3
- InChIKey: XGWULAUYXYYZGO-UHFFFAOYSA-N
- SMILES: S(C)(NC1CCN(CC1)C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)=O)(=O)=O
計算された属性
- 精确分子量: 419.18787759g/mol
- 同位素质量: 419.18787759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 709
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 95.2Ų
N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589349-0.05g |
N-{1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}methanesulfonamide |
2361877-54-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamideに関する追加情報
N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide (CAS No. 2361877-54-3): An Overview of a Promising Compound in Medicinal Chemistry
N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide (CAS No. 2361877-54-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of extensive research, particularly in the areas of pharmacology and drug development. In this article, we will delve into the chemical properties, biological activities, and potential therapeutic uses of this compound, drawing on the latest scientific findings to provide a comprehensive overview.
The chemical structure of N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide is notable for its complex arrangement of functional groups. The molecule consists of a piperidine ring linked to a methanesulfonamide group through a carbonyl bridge, with an additional phenyl-substituted propenoyl group attached to the piperidine ring. This intricate structure contributes to the compound's unique pharmacological profile and its potential as a therapeutic agent.
Recent studies have highlighted the biological activities of N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide. One of the most significant findings is its potent anti-inflammatory properties. In vitro experiments have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This activity suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, research has indicated that N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide exhibits neuroprotective effects. Studies using animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the modulation of oxidative stress and the inhibition of neuroinflammation.
In addition to its anti-inflammatory and neuroprotective properties, N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide has shown promise in cancer research. Preclinical studies have reported that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further development as an anticancer agent.
The pharmacokinetic properties of N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-y l]methanesulfonamide have also been investigated. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further clinical evaluation. The compound's stability in physiological conditions and its ability to cross the blood-brain barrier are additional advantages that enhance its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of N-[1-(4 -Phenyl -1 -prop -2 -enoylpip eridine -4 -carbony l)p iperidin -4 -y l]methanesulfonamide in various disease settings. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, N-[1-(4 -Phenyl -1 -prop -2 -enoylpip eridine -4 -carbony l)p iperidin -4 -y l]methanesulfonamide (CAS No. 2361877 -5 4 -3) represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities and favorable pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications, making it an exciting area of focus for both academic researchers and pharmaceutical companies alike.
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